molecular formula C9H11NO4 B12969824 Methyl 6-amino-3-hydroxy-2-methoxybenzoate

Methyl 6-amino-3-hydroxy-2-methoxybenzoate

Cat. No.: B12969824
M. Wt: 197.19 g/mol
InChI Key: NRVVMMXPOBABKV-UHFFFAOYSA-N
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Description

Methyl 6-amino-3-hydroxy-2-methoxybenzoate is an organic compound with the molecular formula C9H11NO4 It is a derivative of benzoic acid and features functional groups such as an amino group, a hydroxyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-3-hydroxy-2-methoxybenzoate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Methoxylation: Introduction of the methoxy group (-OCH3) is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Amination: The amino group (-NH2) is introduced via nitration followed by reduction. Nitration is performed using nitric acid and sulfuric acid, and the nitro group is subsequently reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Hydroxylation: The hydroxyl group (-OH) is introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-3-hydroxy-2-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or other alkoxides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-amino-3-hydroxy-2-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-amino-3-hydroxy-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxy-4-methoxybenzoate: Similar structure but lacks the amino group.

    Methyl 2-hydroxy-3-methoxybenzoate: Similar structure but with different positioning of functional groups.

    Methyl 4-amino-2-methoxybenzoate: Similar structure but with different positioning of functional groups.

Uniqueness

Methyl 6-amino-3-hydroxy-2-methoxybenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups in specific positions allows for unique interactions and reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 6-amino-3-hydroxy-2-methoxybenzoate

InChI

InChI=1S/C9H11NO4/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4,11H,10H2,1-2H3

InChI Key

NRVVMMXPOBABKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OC)N)O

Origin of Product

United States

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